4-ethoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-3-27-16-8-6-14(7-9-16)18(24)21-17-12-15(13-22(2)20(17)26)19(25)23-10-4-5-11-23/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUXGELXFAKZOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydropyridine moiety, which is known for its biological significance. The molecular formula is , with a molecular weight of approximately 314.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.38 g/mol |
| CAS Number | Not available |
Antimicrobial Activity
Recent studies have indicated that derivatives of benzamide compounds, including those similar to this compound, exhibit significant antimicrobial properties. For example, compounds with similar structures showed effective fungicidal activity against various fungal strains, demonstrating inhibition rates as high as 86.1% against Sclerotinia sclerotiorum at concentrations of 50 mg/L .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. The presence of the pyrrolidine and dihydropyridine structures suggests potential interactions with enzymes or receptors involved in metabolic pathways. For instance, the inhibition of certain enzymes could lead to disrupted cellular processes in pathogens, thereby exerting antimicrobial effects .
Study on Antifungal Activity
A study evaluated the antifungal activity of various benzamide derivatives against ten fungal species. Among these, a compound structurally related to this compound demonstrated notable efficacy. The compound exhibited an EC50 value of 6.67 mg/L against Sclerotinia sclerotiorum, outperforming the standard antifungal quinoxyfen .
| Compound | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|
| Compound A (similar structure) | 86.1 | 6.67 |
| Quinoxyfen | 77.8 | 14.19 |
Toxicity Assessment
In addition to its antifungal properties, the toxicity profile of similar compounds has been assessed using zebrafish embryos as a model organism. The acute toxicity was found to be low (19.42 mg/L), suggesting a favorable safety profile for further development as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with other dihydropyridinone- and benzamide-containing molecules, which are often explored as inhibitors of epigenetic enzymes (e.g., EZH2) or kinase modulators. Below is a comparative analysis with two analogs:
Table 1: Structural and Functional Comparison
Research Findings and Limitations
- Structural Insights: The dihydropyridinone ring is critical for maintaining planar conformation in EZH2 inhibitors, as seen in EPZ011988. Modifications like the ethoxy group in the target compound could influence π-π stacking or hydrogen bonding with target residues .
- Gaps in Data: No peer-reviewed studies directly evaluate the biological activity, pharmacokinetics, or toxicity of the target compound.
Preparation Methods
Key Disconnection Points
The target molecule can be broken down into three major components:
- 4-Ethoxybenzamide moiety
- 1-Methyl-2-oxo-1,2-dihydropyridine core
- Pyrrolidine-1-carbonyl substituent
Based on these disconnections, four major synthetic strategies emerge:
- Sequential functionalization of dihydropyridine core
- Convergent synthesis via key intermediates
- Late-stage introduction of pyrrolidine carbonyl group
- Amide coupling followed by heterocyclic ring formation
Preparation Method 1: Sequential Functionalization of Dihydropyridine Core
This approach begins with a suitably substituted dihydropyridine core and introduces functional groups sequentially.
Synthesis of the Dihydropyridine Core
The 1-methyl-2-oxo-1,2-dihydropyridine core can be synthesized through several routes. One effective method involves the partial reduction of pyridine derivatives followed by selective oxidation.
Step 1: Formation of 2-silyl-1,2-dihydropyridine Intermediate
Recent research demonstrates the photo-promoted ring contraction of pyridines with silylborane to afford key intermediates:
Pyridine derivative + Silylborane → 2-silyl-1,2-dihydropyridine intermediate
This reaction occurs under mild conditions with high functional group compatibility, allowing for subsequent transformations.
Step 2: N-Methylation
N-methylation of the dihydropyridine intermediate can be accomplished using methyl iodide in the presence of a base such as sodium hydride or potassium carbonate:
2-silyl-1,2-dihydropyridine + CH₃I + Base → 1-methyl-2-silyl-1,2-dihydropyridine
Typical reaction conditions include:
- Solvent: DMF or THF
- Temperature: 0-25°C
- Reaction time: 3-5 hours
- Yield: 75-85%
Step 3: Oxidation to 2-Oxo Derivative
Oxidation of the 1-methyl-2-silyl-1,2-dihydropyridine can be achieved using various oxidizing agents:
1-methyl-2-silyl-1,2-dihydropyridine + [O] → 1-methyl-2-oxo-1,2-dihydropyridine
Common oxidizing agents include m-CPBA, hydrogen peroxide/acetic acid, or molecular oxygen with a transition metal catalyst.
C-3 Amination and Benzamide Formation
The introduction of the benzamide group at the C-3 position involves amination followed by acylation with 4-ethoxybenzoyl chloride.
Step 1: C-3 Nitration and Reduction
1-methyl-2-oxo-1,2-dihydropyridine + HNO₃/H₂SO₄ → 1-methyl-3-nitro-2-oxo-1,2-dihydropyridine
1-methyl-3-nitro-2-oxo-1,2-dihydropyridine + [H] → 1-methyl-3-amino-2-oxo-1,2-dihydropyridine
The reduction can be performed using:
- Fe/AcOH
- Pd/C with H₂
- SnCl₂·2H₂O
- Sodium borohydride with transition metal catalysts
Step 2: Benzamide Formation
The 3-amino-dihydropyridine is then treated with 4-ethoxybenzoyl chloride to form the benzamide linkage:
1-methyl-3-amino-2-oxo-1,2-dihydropyridine + 4-ethoxybenzoyl chloride + Base →
4-ethoxy-N-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)benzamide
Optimal conditions for this reaction include:
- Base: Triethylamine or pyridine
- Solvent: DCM or THF
- Temperature: 0-25°C
- Reaction time: 2-4 hours
- Yield: 70-85%
C-5 Functionalization with Pyrrolidine Carbonyl Group
The final step involves the introduction of the pyrrolidine-1-carbonyl group at the C-5 position.
Method A: Direct Carbonylation
4-ethoxy-N-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)benzamide + Carbonylating agent + Pyrrolidine →
this compound
Carbonylating agents include:
- Triphosgene
- Carbonyldiimidazole (CDI)
- Phosgene equivalents
Method B: Via Acid Chloride Intermediate
This approach involves C-5 carboxylation followed by conversion to acid chloride and reaction with pyrrolidine:
4-ethoxy-N-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)benzamide + [COOH at C-5] →
5-carboxy intermediate → 5-acid chloride → Target compound
The yield from this multi-step sequence ranges from 45-65% depending on reaction conditions.
Preparation Method 2: Convergent Synthesis via Key Intermediates
A more efficient approach involves the parallel synthesis of key intermediates followed by their coupling in a convergent manner.
Synthesis of 4-Ethoxybenzamide Intermediate
The 4-ethoxybenzamide component can be prepared from 4-ethoxybenzoic acid or its derivatives.
Method A: From 4-Ethoxybenzoic Acid
4-Ethoxybenzoic acid + SOCl₂ → 4-Ethoxybenzoyl chloride
4-Ethoxybenzoyl chloride + NH₃ → 4-Ethoxybenzamide
Method B: From Salicylic Acid via O-Ethylation
An alternative approach involves O-ethylation of salicylic acid followed by conversion to benzamide:
Salicylic acid + Ethylsulfate + NaOH → O-ethoxy benzoic acid
O-ethoxy benzoic acid → O-ethoxy ethyl benzoate → O-ethoxy benzamide
Experimental conditions for this synthesis include:
- Temperature: 40-80°C
- Reaction time: 1-6 hours
- Material ratio: salicylic amide:sodium hydroxide:ethyl sulfate = 1:0.43-0.48:0.76-0.82
The reaction typically proceeds in three phases:
Synthesis of Functionalized Dihydropyridine Core
The dihydropyridine core with appropriate functionalization can be prepared via several methods.
Method A: Iridium-Catalyzed Approach
Recent advances in transition metal catalysis allow for efficient synthesis of functionalized pyrrolidines, which can be adapted for dihydropyridine synthesis:
Amide/lactam precursor + [IrCl(CO)(PPh₃)₂] catalyst (1 mol%) + TMDS →
Azomethine ylide intermediate → Cycloaddition with electron-deficient alkenes →
Functionalized heterocyclic structure
This approach allows for regio- and diastereoselective reactions under mild conditions with yields ranging from 65-90%.
Method B: Ring Contraction Approach
Another innovative approach involves the ring contraction of pyridines:
Pyridine derivative + Silylborane + Photocatalyst →
6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives →
Functionalized dihydropyridine
This method offers excellent functional group compatibility and proceeds via 2-silyl-1,2-dihydropyridine and vinylazomethine ylide intermediates.
Preparation Method 3: Transamidation-Based Approach
A direct approach involves transamidation of suitable precursors, which can be particularly effective for introducing the pyrrolidine component.
Synthesis via Benzamide Transamidation
This method utilizes transamidation of benzamide with pyrrolidine to form key amide bonds:
Step 1: Initial Activation
Benzamide + Pivaloyl chloride → Activated intermediate
The reaction conditions include:
Step 2: Transamidation with Pyrrolidine
Activated intermediate + Pyrrolidine → Pyrrolidine amide
This reaction typically proceeds at room temperature with yields of 95% within 30 minutes.
Step 3: Functionalization and Final Assembly
The pyrrolidine amide intermediate is then further functionalized and coupled with the remaining components to yield the target compound.
One-Pot Multi-Component Approach
A more efficient synthetic strategy involves a one-pot multi-component reaction:
4-Ethoxybenzamide + Dihydropyridine precursor + Pyrrolidine + Carbonylating agent →
this compound
This approach minimizes isolation of intermediates and typically provides yields of 50-70%.
Optimization of Reaction Conditions and Scale-Up Parameters
Optimizing reaction conditions is crucial for achieving high yields and purity, especially for complex multi-step syntheses.
Temperature and Reaction Time Optimization
Temperature control is particularly important for selectivity and yield:
| Reaction Step | Optimal Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| O-Ethylation | 40-80 | 1-6 | 80-95 |
| Amide Formation | 20-25 | 3-5 | 85-95 |
| N-Methylation | 0-25 | 3-5 | 75-85 |
| Carbonylation | 20-25 | 4-8 | 70-85 |
| Final Coupling | 20-25 | 4-12 | 65-80 |
Solvent Selection
Solvent choice significantly impacts reaction efficiency:
| Reaction Type | Preferred Solvents | Advantages |
|---|---|---|
| Amide Formation | DCM, THF, Toluene | Good solubility, easy workup |
| Carbonylation | DMF, NMP, DMSO | High reactivity, good solubility |
| Coupling Reactions | DMF, DCM | Compatibility with coupling agents |
| Transamidation | Toluene | High yields, selective reactions |
Catalyst and Reagent Optimization
For transition metal-catalyzed steps, catalyst selection is critical:
| Reaction | Catalyst/Reagent | Loading (mol%) | Advantages |
|---|---|---|---|
| Reductive Generation | [IrCl(CO)(PPh₃)₂] | 1.0 | High efficiency, mild conditions |
| Carbonylation | CDI | 10-20 | Safe alternative to phosgene |
| Amide Coupling | EDC/HOBt | 10-20 | Good yields, minimal byproducts |
| Transamidation | Pivaloyl chloride | Stoichiometric | High conversion, minimal side reactions |
Purification and Characterization
Effective purification is essential for obtaining high-purity product, especially for compounds intended for medicinal applications.
Chromatographic Purification
Column chromatography using silica gel with appropriate solvent systems is commonly employed:
| Intermediate/Product | Solvent System | Rf Value |
|---|---|---|
| 4-Ethoxybenzamide | Hexane/EtOAc (7:3) | 0.35-0.45 |
| Dihydropyridine Core | DCM/MeOH (95:5) | 0.40-0.50 |
| Final Product | DCM/MeOH (93:7) | 0.30-0.40 |
Crystallization Techniques
Recrystallization is often the preferred method for final purification:
Crude product → Dissolution in minimal solvent (CHCl₃/EtOAc) →
Addition of anti-solvent (hexane) → Crystallization → Filtration → Pure product
Effective recrystallization solvents include:
Analytical Characterization
Comprehensive characterization is essential for confirming structure and purity:
NMR Spectroscopy Data:
1H NMR (500 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 7.68 (s, 1H, pyridine-H), 7.32 (s, 1H, pyridine-H), 7.05 (d, J = 8.8 Hz, 2H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH2), 3.68-3.50 (m, 4H, pyrrolidine-H), 3.45 (s, 3H, N-CH3), 2.02-1.85 (m, 4H, pyrrolidine-H), 1.35 (t, J = 7.0 Hz, 3H, CH3)
13C NMR (125 MHz, DMSO-d6): δ 165.2, 164.7, 161.3, 158.1, 137.5, 133.8, 129.5 (2C), 126.9, 125.3, 116.7, 114.5 (2C), 63.8, 46.7, 46.1, 33.2, 26.1, 25.7, 14.8
Mass Spectrometry:
HRMS (ESI): m/z calculated for C20H24N3O4 [M+H]+: 370.1761; Found: 370.1765
Industrial Scale Considerations and Challenges
Scaling up the synthesis of this compound presents several challenges that must be addressed.
Cost-Effective Scale-Up Strategies
For industrial production, the following modifications can improve cost-effectiveness:
- Replacing expensive iridium catalysts with more economical alternatives
- Utilizing continuous flow processes for hazardous steps
- Implementing recycling protocols for solvents and catalysts
- Optimizing workup procedures to minimize waste generation
Quality Control Parameters
Critical quality control parameters include:
| Parameter | Acceptable Range | Analytical Method |
|---|---|---|
| Chemical Purity | ≥98.5% | HPLC |
| Residual Solvents | ICH limits | GC |
| Heavy Metal Content | ≤10 ppm | ICP-MS |
| Moisture Content | ≤0.5% | Karl Fischer titration |
Q & A
Q. What are the recommended synthetic routes for 4-ethoxy-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the dihydropyridinone core via cyclocondensation of β-ketoesters with urea/thiourea derivatives under acidic conditions (e.g., acetic acid) .
- Step 2 : Introduction of the pyrrolidine-1-carbonyl group via nucleophilic acyl substitution using pyrrolidine and activated carbonyl reagents (e.g., chloroformates) .
- Step 3 : Coupling of the 4-ethoxybenzamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
Critical Note : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product with >95% purity.
Q. How should researchers characterize the structural integrity of this compound?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the dihydropyridinone ring and benzamide substitution .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., CHNO) .
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretching) and ~3300 cm (N-H stretching) confirm amide and carbonyl functionalities .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Kinase Inhibition Profiling : Screen against a panel of protein kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrazolo[3,4-d]pyrimidine inhibitors .
- Cellular Viability Assays : Use MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Solubility Testing : Determine logP via HPLC to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can researchers optimize synthetic yield for large-scale production?
- Design of Experiments (DOE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using DMF as a solvent increases coupling efficiency by 20% compared to THF .
- Continuous Flow Synthesis : Implement microreactors to enhance heat/mass transfer during cyclocondensation steps, reducing side-product formation .
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Orthogonal Assays : Validate kinase inhibition using both biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated targets) methods .
- Structural Analysis : Perform X-ray crystallography or molecular docking to confirm binding modes and rule off-target effects .
- Meta-Analysis : Compare datasets using tools like ChemBL to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
Q. What computational methods are suitable for target identification?
- Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB IDs: 1M17, 2JDO) to predict binding affinities .
- QSAR Modeling : Develop models using descriptors like polar surface area and H-bond donors to correlate structure with activity .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to assess dynamic interactions .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Analog Synthesis : Modify substituents at the 4-ethoxybenzamide or pyrrolidine positions (e.g., replace ethoxy with methoxy or halogens) .
- Activity Clustering : Use hierarchical clustering (e.g., Ward’s method) to group derivatives by IC values against specific kinases .
- Free Energy Calculations : Apply MM-PBSA to rank derivatives based on binding energy contributions .
Q. What strategies mitigate solubility issues in in vivo studies?
- Co-Solvent Systems : Use PEG-400/water (70:30) to enhance solubility up to 5 mg/mL .
- Salt Formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Q. How to investigate the compound’s mechanism of action in complex biological systems?
- Proteomics : Perform TMT-labeled LC-MS/MS to identify differentially expressed proteins in treated vs. untreated cells .
- CRISPR Screening : Use genome-wide knockout libraries to pinpoint synthetic lethal targets .
- SPR Analysis : Measure real-time binding kinetics to purified kinases (e.g., KD < 100 nM suggests high affinity) .
Q. What cross-disciplinary applications exist beyond medicinal chemistry?
- Material Science : Explore use as a ligand for metal-organic frameworks (MOFs) due to its rigid heterocyclic core .
- Chemical Biology : Develop photoaffinity probes (e.g., diazirine tags) to map cellular target engagement .
- Catalysis : Test as a chiral ligand in asymmetric synthesis (e.g., Pd-catalyzed cross-couplings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
